molecular formula C11H16BrNO B7630377 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol

2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol

Cat. No. B7630377
M. Wt: 258.15 g/mol
InChI Key: NZILGWIWCPCQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor agonists and has been shown to have a variety of effects on the body, including increased heart rate and blood pressure. In

Mechanism of Action

2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol acts as a beta-adrenergic receptor agonist, binding to the beta-adrenergic receptors on the surface of cells and activating a signaling cascade that leads to increased intracellular levels of cyclic AMP (cAMP). This, in turn, leads to a variety of downstream effects, including increased heart rate and contractility, relaxation of smooth muscle, and increased glycogenolysis and lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol are mediated through its activation of beta-adrenergic receptors. These effects include increased heart rate and blood pressure, relaxation of smooth muscle, and increased glycogenolysis and lipolysis. 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol has also been shown to have anti-inflammatory effects, possibly through its activation of the beta-2 adrenergic receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol in lab experiments is its potent beta-agonist activity, which allows for the study of beta-adrenergic receptor function in a variety of physiological processes. However, one limitation of using 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol is its potential for off-target effects, particularly at high concentrations. This can complicate the interpretation of experimental results and requires careful control of experimental conditions.

Future Directions

There are many potential future directions for research on 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol, including further studies of its mechanism of action and effects on different physiological systems. Additionally, 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol could be used as a tool for studying the role of beta-adrenergic receptors in disease states, such as heart failure and asthma. Finally, the synthesis of 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol analogs with different properties could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylbenzylamine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol as a white solid with a melting point of 98-100°C. Other methods for synthesizing 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol has been used in a variety of scientific research applications, including studies of beta-adrenergic receptor function and the effects of beta-agonists on the cardiovascular system. In particular, 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol has been shown to have potent beta-agonist activity, with a higher affinity for the beta-2 adrenergic receptor than for the beta-1 adrenergic receptor. This makes 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol a useful tool for studying the role of beta-adrenergic receptors in various physiological processes.

properties

IUPAC Name

2-[(4-bromo-2-methylphenyl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-8-5-11(12)4-3-10(8)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZILGWIWCPCQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CNC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol

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